Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate
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Overview
Description
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is a chemical compound with the molecular formula C9H14BF3KNO2. It is a boron-containing compound often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoroborate group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with a boron-containing reagent, such as potassium trifluoroborate. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the azetidine precursor and the Boc-protected intermediate.
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions to maximize yield and minimize waste. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Purification and Isolation: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate group with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and produces biaryl or vinyl-aryl compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are often used to dissolve reactants and facilitate reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Substituted Azetidines: Resulting from nucleophilic substitution reactions.
Free Amines: Obtained after deprotection of the Boc group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in catalytic processes to improve reaction efficiency and selectivity.
Biology
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those containing azetidine rings.
Medicine
Therapeutic Agents:
Industry
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: Similar structure but lacks the methylene group.
Potassium (1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)methyl)trifluoroborate: Contains a pyrrolidine ring instead of an azetidine ring.
Potassium (1-(tert-butoxycarbonyl)azetidin-2-ylidene)methyl)trifluoroborate: Similar structure but with a different position of the azetidine ring.
Uniqueness
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is unique due to the presence of the azetidine ring and the trifluoroborate group, which confer distinct reactivity and stability. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGCEHHRJUEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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